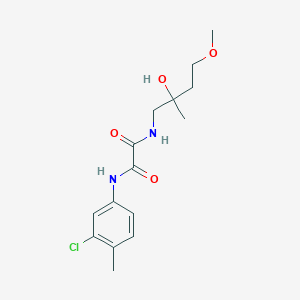

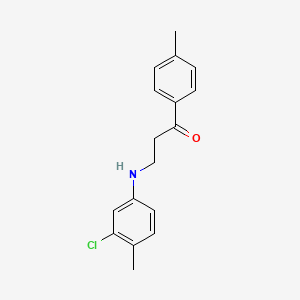

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide, commonly known as CMO or compound 48/80, is a chemical compound that has been widely used in scientific research. CMO is a potent mast cell degranulator, which means that it can trigger the release of histamine and other inflammatory mediators from mast cells. This property of CMO has made it a valuable tool for studying the role of mast cells in various physiological and pathological processes.

Applications De Recherche Scientifique

Synthesis Techniques

- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides (Mamedov et al., 2016).

Structural Analysis

- In the structure of N,N′-bis(substituted)oxamide compounds, the chlorohydroxyphenyl ring subtends an angle to the plane of the oxalamide unit, giving rise to a three-dimensional supramolecular structure (Wang et al., 2016).

Application in Insecticides

- Polymerizable N2-(4-chloro-2-methylphenyl)-N1-methylformamidine derivatives have been prepared for use in polymeric controlled release systems, showing improved efficiency and reduced environmental risks (Lohmann & d'Hondt, 1987).

Crystallographic Studies

- The crystal structure of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide has been analyzed, revealing molecular conformations and hydrogen bonding patterns (Zhang et al., 2008).

Photoassisted Fenton Reaction

- Oxalates, including those derived from oxalamides, have been used as intermediates in the photoassisted Fenton reaction for the decomposition of certain pesticides in water (Pignatello & Sun, 1995).

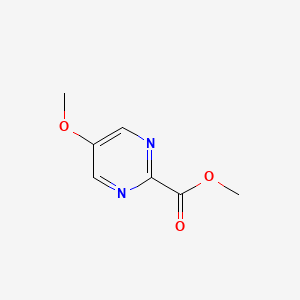

Propriétés

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O4/c1-10-4-5-11(8-12(10)16)18-14(20)13(19)17-9-15(2,21)6-7-22-3/h4-5,8,21H,6-7,9H2,1-3H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGYSFVTZZKMST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(CCOC)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802067.png)

![2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2802074.png)

![6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2802075.png)

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2802078.png)

![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride](/img/structure/B2802080.png)

![3-((2-chlorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2802083.png)

![4-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2802086.png)